
N-(3-anilinophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-anilinophenyl)acetamide, also known as 3-APA or Fenamic acid, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in the 1960s by scientists at Imperial Chemical Industries in the United Kingdom.
Mécanisme D'action
The mechanism of action of N-(3-anilinophenyl)acetamide involves the inhibition of COX activity, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-anilinophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that is involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-anilinophenyl)acetamide in lab experiments is its well-established mechanism of action. It has also been shown to be effective in a variety of experimental models of inflammation, pain, and fever. However, one of the limitations of using N-(3-anilinophenyl)acetamide is its potential toxicity, which can vary depending on the dose and duration of treatment.
Orientations Futures
There are a number of future directions for research on N-(3-anilinophenyl)acetamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential therapeutic benefits of N-(3-anilinophenyl)acetamide in other disease states, such as cancer and neurodegenerative disorders. Additionally, there is a need for further research on the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(3-anilinophenyl)acetamide.
Méthodes De Synthèse
The synthesis of N-(3-anilinophenyl)acetamide involves the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-(3-anilinophenyl)acetamide has been widely used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Propriétés
Numéro CAS |
19619-91-1 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-(3-anilinophenyl)acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) |
Clé InChI |
XZMWUQGDKDBRCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Autres numéros CAS |
19619-91-1 |
Synonymes |
N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



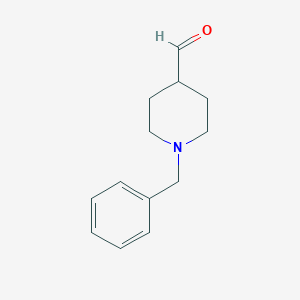
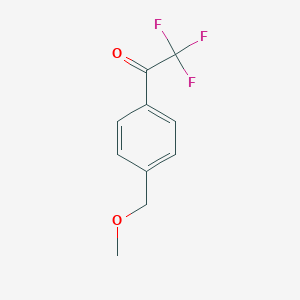
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
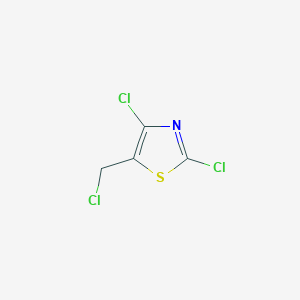
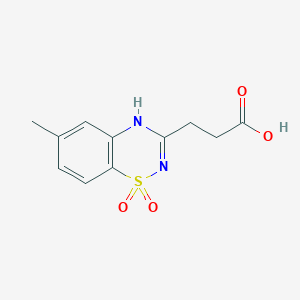


![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)



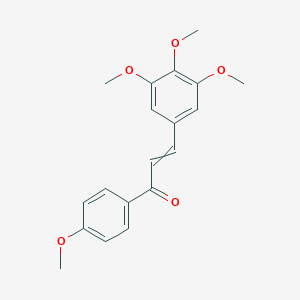
![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)